molecular formula C17H27NO2 B11733934 (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol

Cat. No.: B11733934
M. Wt: 277.4 g/mol
InChI Key: VFIDUCMKNJIJTO-CZUORRHYSA-N
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Description

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol is a chiral compound with significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 7-methyl-2,3-dihydro-1H-inden-4-ol intermediate.

    O-Alkylation: The intermediate is then subjected to O-alkylation using a suitable alkylating agent to introduce the butan-2-ol moiety.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include alkyl halides and amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological receptors and enzymes.

    Medicine: It is investigated for its potential as a beta-adrenergic receptor antagonist, which could be useful in treating cardiovascular diseases.

    Industry: The compound is used in the development of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it a potential candidate for the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-adrenergic receptor antagonist.

    Atenolol: A selective beta-1 adrenergic receptor antagonist.

    Metoprolol: Another selective beta-1 adrenergic receptor antagonist.

Uniqueness

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor antagonists. This uniqueness can lead to variations in efficacy and side effect profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16-/m1/s1

InChI Key

VFIDUCMKNJIJTO-CZUORRHYSA-N

Isomeric SMILES

CC1=C2CCCC2=C(C=C1)OC[C@H]([C@@H](C)NC(C)C)O

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

Origin of Product

United States

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